molecular formula C14H11ClN2O3 B2696829 3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid CAS No. 1575522-19-8

3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid

Cat. No. B2696829
CAS RN: 1575522-19-8
M. Wt: 290.7
InChI Key: AGUDDUUAWRKOGX-UHFFFAOYSA-N
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Description

3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid , also known by its IUPAC name 3-((2-methoxynicotinamido)methyl)benzoic acid , is a chemical compound with the molecular formula C₁₅H₁₄N₂O₄ . Its molecular weight is approximately 286.29 g/mol . The compound features a benzene ring substituted with a formamido group and a chloropyridine moiety.


Synthesis Analysis

The synthesis of this compound involves the reaction of (2-chloro-4-pyridinyl)methanol with 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid . The specific synthetic pathway and conditions would require further investigation, but this compound is likely prepared through a series of carefully controlled reactions in a laboratory setting .


Molecular Structure Analysis

The molecular structure of 3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid consists of a benzene ring attached to a carboxylic acid group. The formamido group is linked to the benzene ring via a methylene bridge. The chloropyridine substituent adds complexity to the structure. The 3D representation of the molecule reveals its spatial arrangement and bond angles .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions. Further studies are needed to explore its reactivity with other functional groups and potential applications .


Physical And Chemical Properties Analysis

  • Stability : Stability under different conditions (temperature, light, humidity) requires assessment .

Mechanism of Action

The specific mechanism of action for 3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid remains an area of research. It could potentially interact with biological targets, enzymes, or receptors. Investigating its binding affinity and cellular effects would provide insights into its pharmacological properties .

Safety and Hazards

  • Toxicity : Toxicity data is not readily available; further toxicity studies are necessary .

properties

IUPAC Name

3-[[(2-chloropyridine-4-carbonyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-12-7-10(4-5-16-12)13(18)17-8-9-2-1-3-11(6-9)14(19)20/h1-7H,8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUDDUUAWRKOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid

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